Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
Overview
Description
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate, also known as dimethyl 5-oxophthalate, is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.21 g/mol. This compound is a cyclic ester that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate can be synthesized using various methods. One common synthetic route involves the esterification of 5-oxocyclohexane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst . The reaction conditions typically include refluxing the mixture for several hours to ensure complete esterification. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: This compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of dimethyl 5-oxocyclohexane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Dimethyl 5-oxocyclohexane-1,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl 2-oxocyclohexane-1,3-dicarboxylate: This compound has a similar structure but differs in the position of the oxo group.
Dimethyl cis- and trans-1,2-dimethylcyclohexane-1,2-dicarboxylate: These compounds have different substitution patterns on the cyclohexane ring.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKNXVMEWVBHTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CC(=O)C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40515648 | |
Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87122-06-3 | |
Record name | Dimethyl 5-oxocyclohexane-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40515648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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